molecular formula C11H11N3O2 B2880473 3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid CAS No. 860307-93-3

3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2880473
CAS No.: 860307-93-3
M. Wt: 217.228
InChI Key: VQOVXFSKSYKGBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions for each reaction, and the mechanism by which it occurs .


Physical And Chemical Properties Analysis

This involves the study of properties like solubility, melting point, boiling point, optical activity, etc. These properties can give insights into the compound’s behavior under different conditions .

Scientific Research Applications

3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit promising antitumor, anti-inflammatory, and antibacterial activities. In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to bind to the DNA minor groove and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to inhibit the growth of various cancer cell lines, reduce inflammation, and exhibit antibacterial activity. In material science, this compound has been used to synthesize MOFs with tunable properties, such as porosity and surface area. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid in lab experiments is its versatility, as it can be used in various fields and applications. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its use in certain applications.

Future Directions

There are several future directions for research involving 3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid. One direction is to further investigate its mechanisms of action, particularly in relation to its antitumor and anti-inflammatory activities. Another direction is to explore its potential applications in other fields, such as catalysis and electrochemistry. Additionally, there is a need to optimize the synthesis method of this compound to improve its yield and purity. Finally, there is a need to develop new analytical methods for the detection and quantification of this compound in various matrices.

Synthesis Methods

The synthesis of 3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid involves the reaction of 3-pyridinemethanol with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a dehydration process. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Properties

IUPAC Name

5-methyl-2-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-5-10(11(15)16)14(13-8)7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOVXFSKSYKGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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